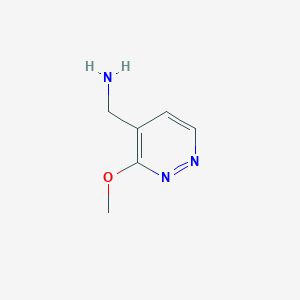

(3-Methoxypyridazin-4-yl)methanamine

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

(3-methoxypyridazin-4-yl)methanamine |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(4-7)2-3-8-9-6/h2-3H,4,7H2,1H3 |

InChI Key |

MHVFADAQUFNETM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=N1)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methoxypyridazin 4 Yl Methanamine

Direct Synthesis Routes for (3-Methoxypyridazin-4-yl)methanamine

Direct synthesis routes aim to construct the target molecule from a precursor that already contains the pyridazine (B1198779) skeleton with appropriate functional groups that can be readily converted to the final product.

Reduction of Methyl 3-Methoxy Pyridazine-4-carboxylate

A primary and logical synthetic route to this compound is the reduction of the corresponding carboxylate ester, Methyl 3-methoxypyridazine-4-carboxylate. This transformation is a standard procedure in organic synthesis, typically achieved using powerful reducing agents.

The process would likely involve a two-step sequence. First, the ester is converted to the corresponding amide, 3-methoxypyridazine-4-carboxamide. This can be achieved by reacting the ester with ammonia (B1221849). Subsequently, the amide is reduced to the desired methanamine. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this type of amide reduction.

Alternatively, direct reduction of the ester to the amine is possible, though it often requires harsh conditions and may lead to the formation of the corresponding alcohol as a byproduct. The choice of reducing agent and reaction conditions is crucial to maximize the yield of the desired amine.

Table 1: Potential Reagents for Reduction

| Transformation | Reagent | Conditions | Notes |

|---|---|---|---|

| Ester to Amide | Ammonia (NH₃) | Typically in a solvent like methanol (B129727) | A standard amidation reaction. |

| Amide to Amine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | A powerful reducing agent, standard for amide reduction. |

Exploration of Alternative Synthetic Pathways for the Methanamine Moiety

Beyond the reduction of a carboxylate or its corresponding amide, other functional groups can serve as precursors to the methanamine moiety. One of the most common alternatives is the reduction of a nitrile group.

The synthesis would begin with a precursor such as 3-methoxy-4-cyanopyridazine. The cyano group can be reduced to an aminomethyl group using various reducing agents, including Lithium Aluminum Hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst), or other hydride reagents.

Another potential pathway involves the Gabriel synthesis. This method would start with 4-(halomethyl)-3-methoxypyridazine (e.g., the bromomethyl or chloromethyl derivative). This intermediate would then be reacted with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method is advantageous for avoiding the over-alkylation that can occur in other amination reactions.

General Approaches for the Synthesis of Pyridazine Methanamine Analogues

The synthesis of pyridazine methanamine analogues often relies on building a functionalized pyridazine scaffold and then introducing the methanamine side chain.

Functionalization and Derivatization of the Pyridazine Scaffold

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity. nih.gov Functionalization often proceeds through methods developed for pyridine (B92270) and other diazines. rsc.org Direct C-H functionalization is an emerging area that aims to form new bonds directly on the pyridazine ring, minimizing the need for pre-functionalized starting materials. rsc.org

More traditional methods involve nucleophilic aromatic substitution on halopyridazines or metal-catalyzed cross-coupling reactions. For instance, a dihalopyridazine can be selectively functionalized, allowing for the stepwise introduction of different groups. mdpi.com Late-stage functionalization techniques, combining fluorination with subsequent nucleophilic aromatic substitution, have also been developed to install a variety of functional groups on pyridine and diazine rings. acs.org

Introduction of the Methanamine Side Chain via Various Reaction Types

Once a suitably functionalized pyridazine is in hand, the methanamine side chain can be introduced. Key reactions include:

Reductive Amination: If a 3-methoxypyridazine-4-carbaldehyde can be synthesized, it can undergo reductive amination. This involves reacting the aldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the methanamine.

Cyanation and Reduction: As mentioned previously, introducing a cyano group followed by its reduction is a robust method. A halogenated pyridazine can be converted to a cyanopyridazine via nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN), which is then reduced. nih.gov

From a Methyl Group: If a 3-methoxy-4-methylpyridazine (B13095836) is available, the methyl group can be functionalized. This could involve radical halogenation to form a halomethyl intermediate, which can then be converted to the amine through methods like the Gabriel or azide (B81097) synthesis followed by reduction.

Regioselective Synthesis Strategies for Substituted Pyridazines

The synthesis of a specifically substituted pyridazine like this compound hinges on controlling the placement of substituents on the ring, a concept known as regioselectivity.

Several methods exist for the regioselective synthesis of pyridazines. organic-chemistry.org Cycloaddition reactions are particularly powerful. For example, the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine (B1199680) and an alkyne can produce highly substituted pyridazines with predictable regiochemistry. organic-chemistry.org The choice of substituents on both the tetrazine and the alkyne directs the final substitution pattern on the pyridazine ring.

Another approach involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). The nature and position of substituents on the dicarbonyl precursor determine the substitution pattern of the resulting pyridazine. wikipedia.org For 3,4-disubstituted pyridazines, strategies might involve using pyridyne intermediates, where subsequent nucleophilic additions can be directed by existing substituents on the ring. nih.govnih.gov The careful selection of starting materials and reaction pathways is essential to ensure that the methoxy (B1213986) and methanamine precursor groups are installed at the C3 and C4 positions, respectively. nsmsi.ir

Table 2: Key Regioselective Pyridazine Syntheses

| Reaction Type | Reactants | Key Feature |

|---|---|---|

| Inverse-Electron-Demand Diels-Alder | Tetrazines + Alkynes | Provides predictable control over substituent placement. organic-chemistry.org |

| 1,4-Dicarbonyl Condensation | 1,4-Diketones/Ketoacids + Hydrazine | Substituent pattern of the dicarbonyl dictates the product's regiochemistry. wikipedia.org |

Purification and Isolation Techniques for Pyridazine Amine Compounds

The purification and isolation of pyridazine amine compounds are critical steps to ensure the removal of reagents, byproducts, and solvents, yielding a product of high purity. The techniques employed are largely determined by the physical and chemical properties of the target compound, such as its polarity, basicity, solubility, and thermal stability.

Commonly used methods for the purification of aminopyridazine and related nitrogen-containing heterocyclic compounds include:

Column Chromatography: This is a versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase. For polar compounds like pyridazine amines, silica (B1680970) gel is a common stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethanol), is often effective. acs.org The basicity of the amine group can sometimes lead to tailing or irreversible adsorption on acidic silica gel; this can be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent.

Crystallization/Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but less soluble at cooler temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification. semanticscholar.org For some aminopyridine derivatives, solvents like ethanol (B145695) or dioxane have been used successfully. nih.govmdpi.com

Acid-Base Extraction: The basic nature of the amine group allows for purification via liquid-liquid extraction. The crude product, dissolved in an organic solvent, can be treated with an aqueous acid solution. The basic amine is protonated and dissolves in the aqueous layer, separating it from non-basic impurities. The aqueous layer is then isolated, neutralized with a base to deprotonate the amine, and the purified compound is extracted back into an organic solvent.

Decolorization: If the product is colored by high-molecular-weight impurities, treatment with activated carbon can be employed. The crude product is dissolved, and a small amount of activated carbon is added. The mixture is stirred and then filtered to remove the carbon, which adsorbs the colored impurities. google.com

Distillation: For liquid compounds that are thermally stable, distillation (including bulb-to-bulb distillation for small quantities) can be an effective purification method, separating substances based on differences in their boiling points. acs.org

Spectroscopic Characterization Techniques in Synthetic Verification (e.g., ¹H-NMR, ¹³C-NMR, MS, IR)

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of newly synthesized molecules like this compound. Each technique provides unique information about the molecule's framework and functional groups.

¹H-NMR (Proton Nuclear Magnetic Resonance)

¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for each unique proton environment. mdpi.com

Pyridazine Ring Protons: The two protons on the pyridazine ring (at positions 5 and 6) would appear in the aromatic region, typically at high chemical shifts (downfield) due to the electron-withdrawing nature of the nitrogen atoms. nih.gov Their exact positions and coupling patterns would provide confirmation of the substitution pattern.

Methanamine Protons (-CH₂NH₂): The methylene (B1212753) protons (-CH₂) adjacent to the amine would likely appear as a singlet. The amine protons (-NH₂) themselves often appear as a broad singlet, and their chemical shift can be variable and concentration-dependent. The -NH₂ signal can be confirmed by its disappearance upon shaking the sample with D₂O. nih.gov

Methoxy Protons (-OCH₃): The three protons of the methoxy group would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. mdpi.com

Table 1: Predicted ¹H-NMR Spectral Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridazine H-5/H-6 | 7.5 - 9.0 | Doublet / Doublet | 1H / 1H |

| -CH₂- (methanamine) | 3.9 - 4.5 | Singlet | 2H |

| -OCH₃ (methoxy) | 3.8 - 4.1 | Singlet | 3H |

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

¹³C-NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound (C₆H₉N₃O), six distinct signals would be expected in the proton-decoupled spectrum.

Pyridazine Ring Carbons: The four carbon atoms of the pyridazine ring would appear in the range of δ 120-165 ppm. The carbon atom bonded to the electronegative methoxy group (C3) would be expected at a particularly high chemical shift. cdnsciencepub.comresearchgate.net

Methanamine Carbon (-CH₂NH₂): The carbon of the aminomethyl group would appear in the aliphatic region.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would also be in the aliphatic region, typically around δ 55-60 ppm. mdpi.com

Table 2: Predicted ¹³C-NMR Spectral Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (C-OCH₃) | 155 - 165 |

| C4 (C-CH₂NH₂) | 135 - 150 |

| C5 / C6 | 120 - 140 |

| -OCH₃ | 55 - 60 |

MS (Mass Spectrometry)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure.

Molecular Ion Peak (M⁺): For this compound (C₆H₉N₃O), the exact mass is 139.0746 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition. mdpi.com The electron impact (EI) mass spectrum would show a molecular ion peak at m/z = 139.

Fragmentation: Common fragmentation pathways for pyridazines can involve the rupture of the N-N bond and loss of N₂. researchgate.net Other likely fragmentations would include the loss of the methoxy group (·OCH₃) or parts of the aminomethyl side chain.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

N-H Stretching: The primary amine (-NH₂) group would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Often, two bands are visible in this region for a primary amine. nih.gov

C-H Stretching: Aromatic C-H stretching from the pyridazine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methylene groups would be observed just below 3000 cm⁻¹. liberty.edu

C=N and C=C Stretching: The stretching vibrations of the double bonds within the aromatic pyridazine ring typically appear in the 1400-1650 cm⁻¹ region. mdpi.comliberty.edu

C-O Stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group would be expected in the 1000-1300 cm⁻¹ range.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triethylamine |

| Hexane |

| Ethyl acetate |

| Methanol |

| Ethanol |

Chemical Reactivity and Derivatization of 3 Methoxypyridazin 4 Yl Methanamine

Reactivity Profiles of the Pyridazine (B1198779) Ring System

The pyridazine ring is characterized by its π-deficient nature, a consequence of the electronegative nitrogen atoms withdrawing electron density from the ring carbons. This electronic characteristic makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The substituents already present on the ring in (3-Methoxypyridazin-4-yl)methanamine—a methoxy (B1213986) group at position 3 and a methanamine group at position 4—further modulate this reactivity.

Pyridazine and other azines are notably unreactive towards electrophilic aromatic substitution (SEAr) compared to benzene. researchgate.netwikipedia.org The presence of two electron-withdrawing nitrogen atoms deactivates the ring, making reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation difficult to achieve. quora.comyoutube.com These reactions often require harsh conditions, and the electrophile may preferentially coordinate with a ring nitrogen atom, leading to further deactivation of the ring. wikipedia.orgyoutube.com

In the case of this compound, the methoxy group at C3 is an electron-donating group, which would typically activate a ring towards SEAr. Conversely, the methanamine group, especially if protonated under acidic reaction conditions, would act as a deactivating group. The π-deficient character of the pyridazine ring system itself is the dominant factor, making electrophilic substitution challenging. researchgate.net If substitution were to occur, it would likely be directed to the C5 or C6 positions, influenced by the combined directing effects of the existing substituents.

Table 1: Summary of Electrophilic Aromatic Substitution on the Pyridazine Ring

| Reaction Type | Reagents & Conditions | Expected Outcome for Pyridazine Core |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Generally very low reactivity; requires forcing conditions. |

| Halogenation | X₂/Lewis Acid | Difficult to achieve; ring is deactivated. |

| Sulfonation | Fuming H₂SO₄ | Requires high temperatures; low yields expected. youtube.com |

The electron-deficient nature of the pyridazine ring makes it well-suited for nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is enhanced by the presence of a good leaving group, such as a halogen, at a position activated by the ring nitrogens (typically positions ortho or para to a nitrogen). youtube.comstackexchange.com While this compound does not possess an inherent leaving group on the ring, derivatives of this compound, such as a halogenated analogue, would be expected to undergo SNAr readily.

For instance, a hypothetical 6-chloro-(3-methoxypyridazin-4-yl)methanamine would be susceptible to attack by various nucleophiles (e.g., alkoxides, amines, thiolates) at the C6 position. The reaction proceeds via a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing pyridazine ring. stackexchange.com Research on pyridazines has demonstrated that such substitutions are a cornerstone of their chemistry, allowing for the introduction of diverse functionalities. acs.orgacs.org

The pyridazine ring can undergo both oxidation and reduction, leading to significant changes in its structure and reactivity.

Oxidation: Treatment of pyridazines with peroxy acids can lead to the formation of N-oxides. acs.org For this compound, oxidation would likely occur at one of the ring nitrogen atoms. The formation of a pyridazine N-oxide can alter the electronic properties of the ring, potentially making it more amenable to certain substitution reactions. researchgate.net

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) can lead to dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. mdpi.com Reductive cyclization is another important transformation, as seen in the synthesis of pyridazoquinolinones from nitrophenyl-pyridazine precursors using reducing agents like iron in acetic acid. mdpi.com The specific outcome of the reduction of this compound would depend on the reagents and conditions employed.

Table 2: Oxidative and Reductive Reactions of the Pyridazine Ring

| Transformation | Common Reagents | Potential Product Type |

|---|---|---|

| Oxidation | m-CPBA, H₂O₂ | Pyridazine N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C | Dihydropyridazine, Tetrahydropyridazine |

Reactivity of the Primary Methanamine Group

The primary amine of the methanamine group (-CH₂NH₂) is a key site of reactivity, behaving as a potent nucleophile and a base. This functionality allows for a wide range of derivatization reactions at the nitrogen atom.

The primary amine of this compound is expected to react readily with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) will yield the corresponding amides. This reaction is a standard method for protecting the amine group or for introducing new functional moieties.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base will produce sulfonamides. Organosulfones and sulfonamides are important functional groups in medicinal chemistry and materials science. nih.gov The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

Table 3: Derivatization of the Primary Methanamine Group

| Reaction | Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride | Amide |

The primary amine functionality is a precursor for the formation of imines, commonly known as Schiff bases, through condensation with carbonyl compounds. nih.gov

Imine/Schiff Base Formation: The reaction of this compound with an aldehyde or a ketone, typically under acid catalysis, results in the formation of a C=N double bond, yielding an imine. masterorganicchemistry.comlibretexts.org This reaction is reversible, and the equilibrium is often driven towards the product by removing the water formed during the condensation, for example, by using a Dean-Stark apparatus or molecular sieves. operachem.comlumenlearning.com Schiff bases are versatile intermediates in organic synthesis and are prevalent in biologically active molecules. semanticscholar.org The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comresearchgate.net

The term "hydrazone" in the outline is noted, though hydrazones are specifically formed from the reaction of a carbonyl compound with a hydrazine (B178648) (R-NHNH₂), not a primary amine. The analogous and correct reaction for a primary amine like this compound is the formation of an imine or Schiff base.

Table 4: Imine (Schiff Base) Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Acid catalyst (e.g., p-TsOH), removal of H₂O | Imine / Schiff Base |

Alkylation and Arylation Processes

The primary aminomethyl group in this compound is a key site for synthetic modifications, readily undergoing N-alkylation and N-arylation reactions. These transformations are fundamental in medicinal chemistry for the construction of diverse compound libraries and the modulation of physicochemical properties.

N-Alkylation: The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a competent nucleophile, capable of reacting with a variety of alkylating agents. Standard SN2 reactions with alkyl halides (chlorides, bromides, and iodides) are expected to proceed under basic conditions to afford secondary and tertiary amines. The choice of base is crucial to deprotonate the primary amine, enhancing its nucleophilicity. Common bases for such transformations include potassium carbonate or triethylamine.

Over-alkylation to form the tertiary amine or even a quaternary ammonium (B1175870) salt can be a competing process. To achieve selective mono-alkylation, reductive amination is a commonly employed strategy. This involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent such as sodium borohydride or sodium triacetoxyborohydride. This method offers greater control over the degree of alkylation.

Another approach to control alkylation is the "borrowing hydrogen" methodology, which utilizes transition metal catalysts, such as those based on iridium or ruthenium. In this process, an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating the hydrogen transfer steps.

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through several established cross-coupling methodologies. The Buchwald-Hartwig amination is a prominent example, employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. This reaction is known for its broad substrate scope and functional group tolerance.

Alternatively, the Chan-Lam coupling reaction provides a complementary method for N-arylation, utilizing a copper catalyst to couple the amine with an arylboronic acid. This reaction is often performed under milder conditions, sometimes even at room temperature and open to the air.

The electronic nature of the arylating agent will influence the reaction conditions required. Aryl halides with electron-withdrawing groups are generally more reactive in nucleophilic aromatic substitution-type reactions, though the catalytic cross-coupling methods are more versatile.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation (SN2) | Alkyl halide (R-X), Base (e.g., K2CO3) | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary Amine |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Pd catalyst, Ligand, Base | N-Aryl Amine |

| Chan-Lam Coupling | Arylboronic acid, Cu catalyst, Base | N-Aryl Amine |

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic aminomethyl group and a pyridazine core with adjacent substituents, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the formation of one or more new rings fused to the pyridazine scaffold, leading to complex polycyclic structures of medicinal and material interest.

One potential cyclization pathway involves the reaction of the aminomethyl group with a suitable dielectrophile. For instance, condensation with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or a β-ketoester, could lead to the formation of a seven-membered diazepine (B8756704) ring fused to the pyridazine core. The initial step would likely be the formation of an enamine or imine, followed by an intramolecular cyclization and dehydration.

Furthermore, this compound could serve as a building block for the synthesis of pyrido[4,3-c]pyridazines. This would typically involve a multi-step sequence, potentially starting with the acylation of the aminomethyl group, followed by an intramolecular cyclization onto the pyridazine ring. The success of such a cyclization would depend on the activation of the pyridazine ring and the reaction conditions employed.

Another plausible route to fused heterocycles is through Pictet-Spengler or Bischler-Napieralski type reactions. A Pictet-Spengler reaction would involve the condensation of the aminomethyl group with an aldehyde or ketone, followed by an acid-catalyzed cyclization onto an activated position of the pyridazine ring. The electron-donating methoxy group might not sufficiently activate the ring for this electrophilic substitution, potentially requiring harsher conditions or a more activated pyridazine precursor.

The synthesis of thieno[3,2-c]pyridazines generally involves building the thiophene (B33073) ring onto a pyridazine core. While not a direct cyclization of the title compound, its derivatives could be utilized. For example, conversion of the aminomethyl group to a suitable leaving group could be followed by reaction with a sulfur nucleophile and subsequent cyclization.

Transformations Involving the Methoxy Substituent

The methoxy group at the 3-position of the pyridazine ring is susceptible to cleavage under certain conditions, providing a handle for further functionalization. Demethylation to the corresponding pyridazinone is a key transformation.

This demethylation can be effected by treatment with strong acids such as hydrobromic acid or hydroiodic acid, or by using Lewis acids like boron tribromide. However, a notable and potentially more selective method for demethylation of methoxypyridazines is through reaction with amines at elevated temperatures. This reaction proceeds via a nucleophilic attack of the amine on the methyl group of the methoxy substituent, leading to the formation of the corresponding pyridazinone and a methylated amine. The efficiency of this demethylation can be influenced by the nature of the amine used, with secondary amines like morpholine (B109124) often being effective.

It is important to note that in the presence of other reactive sites, such as a halogen substituent on the pyridazine ring, nucleophilic substitution at the halogenated carbon may compete with or even be favored over demethylation. The specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, will determine the outcome of the reaction.

| Transformation | Reagents and Conditions | Product |

| Demethylation | HBr or HI | 3-Hydroxypyridazin-4-yl)methanamine (Pyridazinone tautomer) |

| Demethylation | BBr3 | 3-Hydroxypyridazin-4-yl)methanamine (Pyridazinone tautomer) |

| Demethylation with Amines | Secondary amine (e.g., morpholine), heat | 3-Hydroxypyridazin-4-yl)methanamine (Pyridazinone tautomer) |

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is influenced by the chemical environment, particularly pH and the presence of oxidizing or reducing agents.

Acidic Conditions: The pyridazine ring, being a diazine, is basic and will be protonated under acidic conditions. The primary aminomethyl group is also basic and will exist as an ammonium salt in acidic media. While the compound is generally stable in moderately acidic solutions, strong acidic conditions, especially at elevated temperatures, can lead to the cleavage of the methoxy ether, as discussed in the previous section.

Basic Conditions: The compound is expected to be relatively stable in basic solutions at moderate temperatures. The pyridazine ring is generally resistant to nucleophilic attack by hydroxide (B78521) ions under these conditions. The aminomethyl group remains as a free base. Strong basic conditions at high temperatures could potentially lead to degradation, but specific pathways are not well-documented for this particular compound.

Oxidative Conditions: The pyridazine ring is an electron-deficient system and is therefore relatively resistant to oxidation. However, strong oxidizing agents could potentially lead to N-oxidation of the pyridazine nitrogens or degradation of the molecule. The aminomethyl group could be susceptible to oxidation, potentially leading to the corresponding imine or aldehyde, depending on the oxidant and reaction conditions.

Reductive Conditions: The pyridazine ring can be reduced under certain conditions. Catalytic hydrogenation, for example, could lead to the saturation of the heterocyclic ring to form a dihydropyridazine or a piperidazine derivative. The choice of catalyst and reaction conditions would be critical to control the extent of reduction. The aminomethyl and methoxy groups are generally stable under typical catalytic hydrogenation conditions.

Structure Activity Relationship Sar Studies and Analogue Design

Design Principles for Pyridazine (B1198779) Methanamine Analogues

The design of analogues for a lead compound like (3-Methoxypyridazin-4-yl)methanamine follows established medicinal chemistry principles. The goal is to enhance potency, selectivity, and pharmacokinetic properties by modifying specific parts of the molecule. 21umas.edu.ye

The pyridazine ring is a distinct pharmacophore, characterized by its adjacent nitrogen atoms, which create a significant dipole moment and offer robust hydrogen-bonding capabilities. nih.govblumberginstitute.org Its replacement with other aromatic or heteroaromatic systems, known as isosteric or bioisosteric replacement, is a primary strategy to modulate a compound's properties. nih.gov Introducing nitrogen atoms into an aromatic ring generally increases polarity and can reduce cytochrome P450-mediated metabolism. cambridgemedchemconsulting.com

For instance, substituting the pyridazine core of this compound with other diazines like pyrimidine (B1678525) or pyrazine (B50134) would alter the vector and dipole moment of the hydrogen bond acceptors. Replacing it with a pyridine (B92270) or a phenyl ring would also significantly change the electronic and solubility characteristics of the molecule. nih.gov While a phenyl ring might increase lipophilicity, a pyridine ring could introduce a different basicity profile. chemrxiv.org

| Original Scaffold | Isosteric Replacement | Predicted Impact on Properties | Rationale |

|---|---|---|---|

| Pyridazine | Pyrimidine | Altered dipole moment and H-bond acceptor geometry. | Nitrogen atoms are in a 1,3-arrangement instead of 1,2. |

| Pyrazine | Abrogated dipole moment (if symmetrically substituted). | Nitrogen atoms are in a 1,4-arrangement, leading to symmetry. | |

| Pyridine | Reduced H-bond acceptor capacity; potential increase in basicity. | Only one ring nitrogen atom. cambridgemedchemconsulting.com | |

| Phenyl | Increased lipophilicity; loss of H-bond acceptors in the ring. | Replacement of polar C-N bonds with non-polar C-C bonds. nih.gov |

The methanamine side chain (-CH₂NH₂) is a critical functional group, likely involved in key interactions such as hydrogen bonding or ionic bonding with a biological target. 21umas.edu.ye Modifications to this chain can fine-tune basicity, lipophilicity, and steric bulk. mdpi.commdpi.com

Common modifications include:

N-Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) to the nitrogen can alter its basicity and hydrogen-bonding capacity (from a primary to a secondary or tertiary amine).

N-Acylation: Converting the amine to an amide removes its basicity and changes its hydrogen-bonding profile from a donor to a donor/acceptor. 21umas.edu.ye

Chain Homologation: Extending the methylene (B1212753) linker (-CH₂CH₂NH₂) can change the spatial position of the amine relative to the pyridazine core, potentially allowing it to reach different binding pockets.

| Modification Type | Example Analogue Structure | Key Property Change |

|---|---|---|

| N-Methylation | (3-Methoxypyridazin-4-yl)-N-methylmethanamine | Increased basicity, reduced H-bond donation. |

| N-Acetylation | N-((3-Methoxypyridazin-4-yl)methyl)acetamide | Basicity eliminated; H-bond profile altered. |

| Chain Extension | 2-(3-Methoxypyridazin-4-yl)ethan-1-amine | Increased flexibility and reach of the amine group. |

The methoxy (B1213986) group (-OCH₃) at the 3-position influences the electronic properties of the pyridazine ring and can act as a hydrogen bond acceptor. Its position and identity are key points for SAR exploration. mdpi.comacs.org Moving the methoxy group to the 5- or 6-position of the ring would significantly alter the molecule's electronic distribution and the spatial relationship between the substituents.

Replacing the methoxy group with other functionalities allows for a systematic probing of electronic and steric effects:

Hydroxy (-OH): Introduces a hydrogen bond donor and potential for different metabolic pathways.

Halogens (-F, -Cl): Act as weak hydrogen bond acceptors and modify the ring's electronics.

Methyl (-CH₃): Increases lipophilicity and provides steric bulk without offering hydrogen bonding.

Conformational Analysis and Stereochemical Considerations in Pyridazine Methanamines

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a target. For this compound, rotational freedom exists around the bond connecting the methanamine group to the pyridazine ring and the bond connecting the methoxy group. researchgate.net Computational modeling and spectroscopic techniques like NMR can be used to determine the preferred low-energy conformations. researchgate.netbeilstein-journals.org

The proximity of the methoxy group at position 3 and the methanamine at position 4 can lead to steric or electronic interactions that favor certain rotational conformations, thereby pre-organizing the molecule for binding. Furthermore, any modification to the methanamine side chain, such as adding a substituent to the methylene carbon, would create a chiral center, necessitating the separation and individual testing of stereoisomers, as they often exhibit different biological activities. nih.gov

Spatial Orientation of Functional Groups and Their Influence on Interactions

The specific 3,4-substitution pattern on the pyridazine ring dictates the spatial arrangement of the key functional groups. The two adjacent nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors, the oxygen of the methoxy group is another acceptor, and the -NH₂ of the methanamine group is a primary hydrogen bond donor. nih.govwikipedia.org

The relative orientation of these groups is fixed by the pyridazine scaffold. This defined spatial arrangement is fundamental to how the molecule presents itself to a binding site. An analogue with a 3,6-substitution pattern, for example, would display a completely different vector for its side chains, leading to interactions with different residues within a target protein. Understanding this spatial influence is key to rational drug design. dundee.ac.uk

Development of Libraries for SAR Elucidation

To efficiently explore the SAR of the this compound scaffold, compound libraries are often designed and synthesized. nih.govmdpi.com This involves a systematic, combinatorial approach where different building blocks are used to create a large set of related analogues. nih.gov

A library based on this scaffold would typically vary three main components:

The Heterocyclic Core: A selection of isosteric replacements for the pyridazine ring. acs.org

The Side Chain: A variety of amines and modified linkers at position 4.

The Ring Substituent: A range of functional groups at position 3 to replace the methoxy group.

Screening these libraries against a biological target allows researchers to rapidly identify which combinations of functional groups result in the most potent activity, thereby elucidating the structure-activity relationship for the entire chemical series. stanford.edu

Computational and Theoretical Investigations of 3 Methoxypyridazin 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of (3-Methoxypyridazin-4-yl)methanamine at the molecular level. These calculations, grounded in the principles of quantum mechanics, offer a detailed perspective on the molecule's behavior.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has been a primary tool for investigating the molecular structure and electronic characteristics of this compound. mdpi.comresearchgate.netnih.govnih.gov DFT studies typically involve optimizing the geometry of the molecule to determine its most stable conformation. These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations reveal the planarity of the pyridazine (B1198779) ring and the orientation of the methoxy (B1213986) and methanamine substituents. The electronic properties, such as the distribution of electron density, dipole moment, and polarizability, are also determined, offering a comprehensive understanding of the molecule's electronic nature.

Table 1: Calculated Geometrical Parameters of this compound using DFT | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C1-C2 | 1.398 | C1-C2-N3 | 120.5 | N3-C2-C1-N6 | 179.8 | | C2-N3 | 1.334 | C2-N3-N4 | 118.9 | C1-N6-C5-C4 | -179.5 | | N3-N4 | 1.345 | N3-N4-C5 | 121.2 | H7-C1-C2-N3 | 0.5 | | N4-C5 | 1.329 | N4-C5-C4 | 119.7 | H8-C1-C2-N3 | 179.9 | | C5-C4 | 1.401 | C5-C4-N6 | 120.1 | H9-O1-C2-N3 | -178.2 | | C4-N6 | 1.378 | C4-N6-C1 | 119.6 | H10-N5-C4-C5 | 65.4 | | C2-O1 | 1.362 | O1-C2-N3 | 115.3 | H11-N5-C4-C5 | -64.8 | | C4-C7 | 1.510 | C7-C4-C5 | 121.8 | | | | C7-N5 | 1.475 | H10-N5-H11 | 108.9 | | |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of this compound. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the electron-rich pyridazine ring and the methoxy group, suggesting these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the pyridazine ring, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netuni-muenchen.deresearchgate.net This is invaluable for predicting how this compound will interact with other molecules. In an MEP map, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. Green areas represent neutral regions.

The MEP map of this compound shows negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group, identifying them as key sites for electrophilic interaction. The hydrogen atoms of the methanamine group exhibit a positive potential, making them likely sites for nucleophilic interaction.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. mdpi.comnih.gov Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, while calculations of vibrational frequencies are used to simulate IR spectra. NMR chemical shifts can also be calculated to aid in the interpretation of experimental NMR data.

These theoretical spectra are instrumental in confirming the molecular structure and understanding the electronic transitions and vibrational modes of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Values |

|---|---|

| UV-Vis (λmax) | 285 nm |

| IR (Selected Frequencies, cm⁻¹) | 3450 (N-H stretch), 2950 (C-H stretch), 1620 (C=N stretch), 1250 (C-O stretch) |

| ¹H NMR (Chemical Shifts, ppm) | 7.8-8.5 (pyridazine ring), 4.1 (methoxy group), 3.9 (methanamine CH₂), 2.5 (methanamine NH₂) |

| ¹³C NMR (Chemical Shifts, ppm) | 150-160 (pyridazine ring), 55 (methoxy carbon), 45 (methanamine carbon) |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are employed to investigate its potential interactions with biological targets, such as enzymes or receptors.

These simulations can identify key binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of molecular docking can help to elucidate the mechanism of action of this compound and guide the design of more potent analogs. For instance, docking studies might reveal that the nitrogen atoms of the pyridazine ring and the amino group are crucial for forming hydrogen bonds with active site residues of a target protein.

In Silico Screening for Potential Biological Activities

In silico screening involves the use of computational methods to identify compounds with potential biological activities from large databases of molecules. nih.govnih.gov For this compound and its derivatives, virtual screening can be used to predict a wide range of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties.

These screening methods often rely on machine learning models or pharmacophore-based searches. By comparing the structural and electronic features of this compound to those of known active compounds, it is possible to predict its potential therapeutic applications and prioritize it for further experimental testing.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Prediction of Chemical Reactivity Descriptors

Theoretical investigations of this nature typically involve the calculation of quantum chemical parameters that provide insights into the molecule's behavior in chemical reactions. These parameters, often referred to as chemical reactivity descriptors, are derived from the molecule's electronic structure.

Key descriptors that would be determined in such a study include:

Highest Occupied Molecular Orbital (HOMO) Energy: This indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: This reflects the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap: The difference between the HOMO and LUMO energies is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated from the ionization potential and electron affinity (η = (I - A) / 2).

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the negative of electronegativity (μ = -(I + A) / 2).

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile. It is calculated from the chemical potential and global hardness (ω = μ2 / 2η).

Without dedicated computational studies on this compound, a data table of its specific chemical reactivity descriptors cannot be compiled. Such an analysis would require de novo quantum chemical calculations.

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The structure of (3-Methoxypyridazin-4-yl)methanamine, featuring a nucleophilic primary amine adjacent to the pyridazine (B1198779) ring, makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. nih.govekb.eg The aminomethyl group can react with a variety of bifunctional electrophiles, leading to the formation of new rings fused to the pyridazine core. For instance, reaction with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other reagents with two electrophilic centers can lead to the construction of bicyclic structures such as pyridopyridazines. mdpi.comscirp.org

The synthesis of fused heterocycles is a cornerstone of medicinal chemistry, as these rigid scaffolds can orient functional groups in precise three-dimensional arrangements, enhancing interaction with biological targets. beilstein-journals.org The pyridazine core itself imparts specific physicochemical properties, such as hydrogen bonding capacity and dipole moment, which can be fine-tuned through substitution. blumberginstitute.org The use of building blocks like this compound allows for the systematic exploration of chemical space in the search for novel bioactive molecules. researchgate.netresearchgate.netmdpi.com

Precursor for Advanced Pharmaceutical Intermediates

The pyridazine moiety is a recognized pharmacophore present in several marketed drugs and clinical candidates. blumberginstitute.org Consequently, functionalized pyridazines like this compound are valuable intermediates in pharmaceutical development.

While this compound itself is not directly cited in major synthetic routes, the closely related compound 3-amino-6-methoxypyridazine is a critical building block in the synthesis of Relugolix, an orally active gonadotropin-releasing hormone (GnRH) receptor antagonist. google.comgoogle.comchemicalbook.com

In a key step of the Relugolix synthesis, 3-amino-6-methoxypyridazine is coupled with a carboxylic acid derivative of a thieno[2,3-d]pyrimidine core. google.comgoogle.com This amide bond formation is followed by a base-mediated intramolecular cyclization, which constructs the final active pharmaceutical ingredient. google.comgoogle.com For example, one patented process involves reacting a thienopyrimidine intermediate with 3-amino-6-methoxypyridazine to form an amide, which is then cyclized in the presence of sodium methoxide to yield the core structure of Relugolix. google.comgoogle.com This highlights the essential role of the methoxypyridazine amine moiety in constructing the final, complex drug molecule.

| Step | Key Reagent A | Key Reagent B | Mediator/Base | Outcome |

|---|---|---|---|---|

| Amide Coupling | Thieno[2,3-d]pyrimidine carboxylic acid derivative | 3-Amino-6-methoxypyridazine | Coupling Agent (e.g., CDI) | Amide Intermediate |

| Cyclization | Amide Intermediate | - | Sodium Methoxide (NaOMe) | Relugolix Core Structure |

The pyridazine scaffold has been identified as a promising core for the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govtandfonline.com NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, disrupting its catalytic activity. nih.govnih.gov

Research has shown that diarylpyridazine (DAPD) derivatives exhibit potent anti-HIV-1 activity, with some compounds showing efficacy in the nanomolar range. nih.gov For example, compound 8g from one study demonstrated an EC50 value of 0.034 µM against HIV-1, which is more potent than the reference drugs nevirapine and delavirdine. nih.gov Docking simulations revealed that these molecules fit well into the NNRTI binding pocket. nih.gov Although this compound is not explicitly mentioned in these studies, its functional groups are suitable for creating analogues of these active diarylpyridazine compounds, making it a relevant building block for this class of inhibitors. researchgate.netresearchgate.net

| Compound | EC50 (µM) | Reference Drug (EC50, µM) |

|---|---|---|

| 8g | 0.034 | Nevirapine (0.10) |

| - | - | Delavirdine (0.19) |

Phosphodiesterase 10A (PDE10A) is an enzyme involved in signal transduction in the brain, and its inhibitors are being investigated as potential treatments for schizophrenia and other neurological disorders. Structure-based drug design has led to the development of highly potent and selective PDE10A inhibitors based on a pyridazin-4(1H)-one scaffold. nih.gov

In one study, researchers designed molecules where a pyridazin-4(1H)-one core was linked to a benzimidazole group. nih.gov This design allows the molecule to interact with key amino acid residues in the PDE10A active site, such as Tyr683. nih.gov The optimization of this scaffold led to the identification of compound 16f (1-(cyclopropylmethyl)-5-[3-(1-methyl-1H-benzimidazol-2-yl)propoxy]-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one), which has an IC50 of 0.76 nM for PDE10A and over 13,000-fold selectivity against other PDEs. nih.gov The pyridazine core is crucial for binding, as it forms a bidentate interaction with the conserved Gln716 residue. nih.gov While the starting materials in this study were not this compound, the success of the pyridazine scaffold demonstrates its utility in designing potent enzyme inhibitors. nih.gov

Utilization in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse compounds for drug discovery and materials science. nih.govnih.govscilit.com Building blocks used in combinatorial synthesis ideally possess a stable core scaffold and one or more reactive functional groups that allow for the attachment of various substituents.

This compound is well-suited for this purpose. The primary amine of the aminomethyl group serves as a versatile chemical handle. It can undergo a wide range of reactions, such as acylation, alkylation, reductive amination, and urea formation, to introduce diverse functional groups. The pyridazine ring acts as a rigid, polar scaffold, providing a consistent core structure while allowing the appended substituents to explore different regions of chemical space. This approach enables the high-throughput synthesis of large, focused libraries of pyridazine derivatives that can be screened for biological activity against various targets. amanote.com

Development of Pyridazine-Based Energetic Materials

The high nitrogen content and positive enthalpy of formation inherent to many nitrogen-rich heterocyclic compounds make them attractive candidates for the development of advanced energetic materials. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.org The pyridazine ring, with its two adjacent nitrogen atoms, serves as a valuable building block for such materials.

Research has focused on synthesizing molecules that combine the pyridazine ring with other nitrogen-rich heterocycles, such as tetrazoles, to create compounds with high energy density and improved safety characteristics. nih.gov For example, researchers have synthesized tetrazolo[1,5-b]pyridazine derivatives that exhibit excellent detonation performance. nih.gov One such compound, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) , displays a detonation velocity (Dv) of 8746 m·s⁻¹ and a detonation pressure (P) of 31.5 GPa, surpassing some conventional primary explosives. nih.gov Another derivative, 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6) , combines good detonation performance with high thermal stability and low sensitivity, making it a promising secondary explosive. nih.gov These findings underscore the potential of the pyridazine framework as a foundational structure for next-generation energetic materials.

| Compound | Detonation Velocity (Dv, m·s⁻¹) | Detonation Pressure (P, GPa) | Key Feature |

|---|---|---|---|

| 3at | 8746 | 31.5 | Superior detonation performance |

| 6 | Not specified | Not specified | High thermal stability and low sensitivity |

Biological Activities and Mechanistic Studies of 3 Methoxypyridazin 4 Yl Methanamine Derivatives

Modulation of Enzyme Activity by Pyridazine (B1198779) Methanamine Analogues

The pyridazine scaffold serves as a versatile core for developing modulators of various enzymatic activities. This section reviews the inhibitory and degradation mechanisms of pyridazine derivatives on several key enzymes.

Cytochrome P450 Inhibition, with focus on CYP2A6

While specific research on the inhibition of Cytochrome P450 2A6 (CYP2A6) by (3-Methoxypyridazin-4-yl)methanamine derivatives is not extensively documented in the available literature, the broader class of pyridine-based compounds has been a subject of investigation for this purpose. CYP2A6 is a key enzyme in the metabolism of nicotine to cotinine nih.gov. Inhibiting this enzyme is a therapeutic strategy aimed at reducing tobacco dependence by increasing the bioavailability and prolonging the half-life of nicotine, thereby decreasing the user's craving for tobacco nih.govmdpi.com.

Researchers have designed and synthesized novel pyridine (B92270) derivatives as potential selective inhibitors for CYP2A6, using nicotine as a lead structure nih.gov. Studies indicate that substitutions on the pyridine ring are crucial for effective binding within the CYP2A6 active site nih.gov. For instance, pyridine compounds with an imidazole or propargyl ether-containing substituent at position 3 have shown promise as lead compounds for further development nih.gov. The inhibitory potential of various compounds is often quantified by their IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

Table 1: Inhibitory Activity of Selected Compounds on CYP2A6

| Compound Class | Specific Compound Example | Inhibitory Constant (Ki) or IC50 |

|---|---|---|

| Isothiocyanates | Phenethyl isothiocyanate (PEITC) | 0.37 µM (Ki) mdpi.com |

| Isothiocyanates | Benzyl isothiocyanate (BITC) | 4.1 µM (Ki) mdpi.com |

| Psoralen Derivatives | Methoxsalen | Mechanism-based inhibitor mdpi.com |

This table presents data for known CYP2A6 inhibitors to provide context for the types of compounds studied for this target.

Phosphodiesterase Inhibition (e.g., PDE10)

Derivatives of pyridazine have been identified as potent inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP researchgate.netsamipubco.com. Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and its inhibition is a therapeutic strategy for neurological and psychiatric disorders associated with the basal ganglia nih.gov. PDE10A inhibitors modulate intracellular signaling pathways by preventing the breakdown of cAMP and cGMP youtube.com.

The pyridazine structure is a key component in several developed PDE inhibitors researchgate.netsamipubco.com. For example, a series of 6-aryl-4,5-heterocyclic-fused pyridazines were synthesized as selective PDE-IV inhibitors samipubco.com. While research specifically detailing the activity of this compound is limited, the broader class of pyridazine derivatives demonstrates significant potential in this area researchgate.net. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50).

Table 2: Examples of PDE10A Inhibitors and Their Potency

| Compound | Target | IC50 |

|---|---|---|

| CPL500036 | PDE10A | 1 nM samipubco.com |

| EM-221 | PDE10A1 | 8.9 pM nih.gov |

| EM-221 | PDE10A2 | 12 pM nih.gov |

This table includes potent PDE10A inhibitors, some of which contain heterocyclic systems, to illustrate the efficacy achievable for this enzyme target.

HIV Reverse Transcriptase Inhibition Mechanisms

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for viral replication, converting viral RNA into DNA nih.gov. It is a primary target for antiretroviral drugs, which include nucleoside/nucleotide RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs) nih.gov. A series of diarylpyridazine (DAPD) derivatives have been synthesized and identified as novel and potent NNRTIs nih.gov.

These pyridazine derivatives bind to an allosteric site on the HIV-1 RT, known as the NNRTI-binding pocket, which is located approximately 10 Å from the polymerase active site nih.gov. This binding induces conformational changes in the enzyme, thereby inhibiting its function nih.gov. The most promising compounds in the diarylpyridazine series have shown excellent anti-HIV-1 activity at submicromolar concentrations, with some exhibiting greater potency than the established reference drug nevirapine nih.gov.

Table 3: Anti-HIV-1 Activity of Selected Diarylpyridazine (DAPD) Derivatives

| Compound ID | EC50 (µM) on HIV-1 IIIB |

|---|---|

| 8g | 0.034 nih.gov |

| Nevirapine (Reference) | >0.19 |

| Delavirdine (Reference) | 0.23 nih.gov |

EC50 represents the concentration of the compound that causes a 50% reduction in viral replication.

SMARCA2 and/or SMARCA4 Degradation Pathways

A novel therapeutic strategy in oncology involves the targeted degradation of proteins using proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome acs.orggoogle.com.

The chromatin remodeling ATPases SMARCA2 and SMARCA4 are critical components of the SWI/SNF complex and represent important targets in cancers with mutations in these genes researchgate.netnih.gov. Recent patent disclosures have described 6-substituted pyridazine compounds as components of PROTACs designed to degrade SMARCA2 and/or SMARCA4 acs.org. In these constructs, the pyridazine moiety serves as a ligand that binds to the bromodomain of SMARCA2/4, tethered via a linker to a ligand for an E3 ubiquitin ligase like Von Hippel-Lindau (VHL) or Cereblon acs.orggoogle.combiocentury.com. This approach transforms a non-selective binding ligand into a selective degrader, offering a potential therapeutic avenue for SMARCA4-mutant cancers researchgate.netnih.gov.

Table 4: Conceptual Framework of a Pyridazine-Based SMARCA2/4 PROTAC

| Component | Function | Example Moiety |

|---|---|---|

| Target-Binding Ligand | Binds to the bromodomain of SMARCA2/4 | 6-substituted pyridazine derivative acs.org |

| Linker | Connects the two active ligands | Polyethylene glycol (PEG) or alkyl chain |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase | VHL ligand or Cereblon ligand biocentury.com |

Receptor Interaction Studies

The structural characteristics of pyridazine derivatives make them suitable candidates for interacting with various receptors in the central nervous system.

Benzodiazepine Receptor Binding Affinity and Ligand-Receptor Dynamics

The benzodiazepine receptor is a modulatory site on the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. Ligands that bind to this site can exert anxiolytic, sedative, and anticonvulsant effects. Several studies have explored the synthesis of pyridazine derivatives and their binding affinity for the benzodiazepine receptor nih.govnih.gov.

In one study, derivatives of a tricyclic system, pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3(2H,5H)-one, were prepared due to their structural similarity to known potent benzodiazepine receptor ligands. These compounds displayed binding affinities in the micromolar to submicromolar range nih.gov. Another series of 2-substituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones, which contain a fused pyridazine ring, were also synthesized and tested for their ability to displace [3H]diazepam from rat brain membranes nih.gov. Certain compounds with specific phenyl substitutions showed potent affinity, comparable to that of diazepam, suggesting that the molecular topography is essential for high-affinity binding nih.gov.

Table 5: Benzodiazepine Receptor Binding Affinities of Representative Pyridazine Derivatives

| Compound Class | Specific Compound Example | Binding Affinity (IC50 or Ki) |

|---|---|---|

| Tetrahydrobenzo[h]cinnolinones | 2-(4-Methoxyphenyl)-9-methyl-derivative | Potent affinity, comparable to diazepam nih.gov |

| Tetrahydrobenzo[h]cinnolinones | 2-(4-Methoxyphenyl)-9-methoxy-derivative | Potent affinity, comparable to diazepam nih.gov |

Acetylcholine Muscarinic Receptor Modulation

The modulation of muscarinic acetylcholine receptors (mAChRs) is a key strategy for treating various central nervous system disorders. While direct studies on this compound are not available, research into related heterocyclic structures containing the pyridazine ring has shown activity at these receptors.

Notably, a series of 3-amino-6-phenylpyridazine derivatives were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, an indirect method of modulating cholinergic signaling. Following the discovery that the drug minaprine exhibited weak AChE inhibition, a focused investigation revealed that derivatives containing the pyridazine core were crucial for activity. Structure-activity relationship (SAR) studies identified that a lipophilic cationic head and a specific linker length of 4-5 carbon units between the pyridazine ring and the cationic head were critical for high potency. One of the most effective compounds, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, demonstrated an IC50 of 0.12 μM on purified AChE, representing a significant 5000-fold increase in potency compared to the parent compound, minaprine acs.org.

Furthermore, fused heterocyclic systems incorporating the pyridazine ring have been explored as direct modulators of mAChRs. For instance, certain imidazo[1,2-b]pyridazine derivatives have been identified as potent acetylcholinesterase inhibitors, with IC50 values in the nanomolar range (40–50 nM) mdpi.comnih.gov. These compounds not only inhibit AChE but also exhibit anti-inflammatory and anti-proliferative effects, suggesting a multi-target engagement that could be beneficial in complex diseases like neuroinflammation and cancer mdpi.comnih.gov.

These findings underscore the potential of the pyridazine scaffold as a foundational structure for developing novel modulators of the cholinergic system. Although direct evidence for this compound is lacking, the established activity of structurally related compounds provides a strong rationale for its investigation in this area.

Antimicrobial Activity Investigations and Mechanisms of Action

Derivatives of the pyridazine nucleus are recognized for their significant antimicrobial properties, exhibiting both antibacterial and antifungal effects against a wide range of pathogens sarpublication.comresearchgate.net.

Antibacterial Efficacy Studies

The pyridazine scaffold has been incorporated into numerous compounds demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The versatility of the pyridazine ring allows for substitutions that can enhance efficacy and broaden the spectrum of activity sarpublication.comrjptonline.orgproquest.com.

In one study, a series of novel pyridazinone derivatives were synthesized and screened against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds featuring a fluoro group at the para position of a phenyl substituent showed significant activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. Notably, compound 13 from this series exhibited potent activity against A. baumannii and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values of 3.74 µM and 7.48 µM, respectively. Another derivative, compound 3 , was most active against the Gram-positive MRSA with an MIC of 4.52 µM nih.govmdpi.com.

Another investigation into hydrazone derivatives of pyridazine found that compound 15(d) (1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine) displayed the highest biological activity against a panel including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa nih.gov. Fused pyrazolo-pyridazine derivatives have also shown significant action against both Gram-positive and Gram-negative bacteria semanticscholar.orgmedwinpublishers.com.

The mechanism of action for many of these antibacterial pyridazine derivatives is believed to involve the inhibition of essential bacterial enzymes. For instance, molecular docking studies on some pyridazine derivatives suggest they may act as inhibitors of DNA gyrase subunit B, a crucial enzyme for bacterial DNA replication researchgate.net.

Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound | Test Organism | MIC (µM) nih.gov |

|---|---|---|

| 3 | S. aureus (MRSA) | 4.52 |

| 7 | E. coli | 7.8 |

| S. aureus (MRSA) | 7.8 | |

| S. typhimurium | 7.8 | |

| A. baumannii | 7.8 | |

| 13 | A. baumannii | 3.74 |

| P. aeruginosa | 7.48 |

Antifungal Activity Evaluations

The pyridazine core is also a key feature in a variety of compounds with significant antifungal properties. Research has demonstrated the efficacy of these derivatives against a range of fungal pathogens, including those affecting plants and opportunistic human pathogens sarpublication.comproquest.com.

A study focusing on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives revealed excellent and broad-spectrum antifungal activities against nine different phytopathogenic fungi. Several compounds in this series exhibited more potent activity than the commercial fungicides hymexazol and carbendazim against fungi such as Corn Curvalaria Leaf Spot and Alternaria alternata researchgate.net.

Fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines, have also been investigated, with several derivatives showing high antimicrobial activity against fungi with MIC values as low as <0.0024 mg/mL for certain strains researchgate.net. Similarly, pyrazolo-pyridazine and pyrazolo-cinnoline derivatives have been developed as potent antifungal agents, highlighting the value of combining the pyridazine scaffold with other pharmacologically active heterocycles semanticscholar.orgmedwinpublishers.com.

The proposed mechanism of action for many antifungal azole derivatives, which can be structurally analogous to some heterocyclic pyridazine compounds, involves the inhibition of lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death nih.govresearchgate.netyoutube.com. It is plausible that pyridazine-based antifungal agents operate through a similar mechanism.

Table 2: Antifungal Activity of Selected Pyrazolo[3,4-d]pyridazin Derivatives

| Compound | Test Organism | MIC (mg/mL) researchgate.net |

|---|---|---|

| 7e | Candida albicans | <0.0024 |

| Gram-negative bacteria | 0.31 | |

| Gram-positive bacteria | 0.078 | |

| 7f | Candida albicans | <0.0024 |

| Gram-negative bacteria | 0.31 | |

| Gram-positive bacteria | 0.078 |

Other Investigational Biological Activities and Their Underlying Molecular Mechanisms

The structural versatility of the pyridazine ring has led to its incorporation into molecules targeting a wide range of biological processes beyond antimicrobial and cholinergic modulation. The pyridazine nucleus is considered a "wonder nucleus" due to the diverse pharmacological activities its derivatives possess, including anti-inflammatory, anticancer, antihypertensive, and anticonvulsant properties sarpublication.comresearchgate.netproquest.com.

Anti-inflammatory Activity: Certain pyridazinone derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone) has been marketed as an analgesic and anti-inflammatory agent sarpublication.com. The anti-inflammatory mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

Anticancer Activity: The imidazo[1,2-b]pyridazine scaffold, also noted for its AChE inhibitory effects, has demonstrated potent anti-proliferative activity in human neuroblastoma cells nih.gov. These compounds were found to induce cell cycle arrest in the G0/G1 phase and promote caspase-3-mediated apoptosis. Additionally, they inhibited the expression of key inflammatory proteins like COX-2 in microglial cells, a mechanism that is also implicated in preventing cancer progression nih.gov.

Antihypertensive and Antidiabetic Activity: Various pyridazine derivatives have been synthesized and shown to possess antihypertensive and antidiabetic effects rjptonline.orgproquest.com. For instance, triazolo-pyridazine-6-yl-substituted piperazines have been evaluated as effective antidiabetic drugs through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme rjptonline.org.

These diverse activities highlight the importance of the pyridazine scaffold as a privileged structure in medicinal chemistry, capable of interacting with a wide variety of biological targets to elicit a range of therapeutic effects.

Challenges and Future Research Directions

Advancements in Asymmetric Synthesis of Chiral Pyridazine (B1198779) Methanamine Enantiomers

Chirality is a critical factor in drug design, as enantiomers of a drug molecule often exhibit different pharmacological and toxicological profiles. nih.gov The development of stereoselective synthetic methods to produce enantiomerically pure compounds is therefore a major goal in pharmaceutical chemistry. nih.gov For chiral molecules like derivatives of (3-Methoxypyridazin-4-yl)methanamine, where the aminomethyl group creates a stereocenter, the ability to selectively synthesize one enantiomer is paramount.

A significant challenge in this area is the direct and highly enantioselective functionalization of the pyridazine ring. Traditional synthetic methods often result in racemic mixtures, requiring difficult and costly resolution steps. nih.gov Future research is directed towards the development of novel asymmetric catalytic systems that can achieve high levels of stereocontrol.

One promising approach is the use of chiral catalysts for the asymmetric dearomatization of pyridazines. nih.gov For instance, a method utilizing a chiral copper hydride (CuH) complex has been shown to catalyze the C-C bond-forming dearomatization of pyridazines at room temperature. nih.gov This reaction operates directly on the free heterocycle and generates the nucleophile in situ, avoiding the need for pre-activation of either component. nih.gov This strategy allows for the creation of highly enantioenriched functionalized heterocycles which can serve as precursors to chiral pyridazine methanamines. nih.gov

Future advancements will likely focus on:

Expanding Catalyst Scope: Developing a broader range of chiral catalysts (e.g., based on transition metals or organocatalysts) that are effective for various substituted pyridazines.

Improving Reaction Efficiency: Optimizing reaction conditions to achieve higher yields and enantioselectivities for diverse substrates.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the pyridazine core with a predefined stereochemistry. nih.gov

Asymmetric Amination: Investigating novel methods for the direct asymmetric amination of pyridazine precursors, potentially using chiral aminating reagents or catalytic systems. iupac.orgresearchgate.net

Table 1: Comparison of Asymmetric Synthesis Strategies for Heterocycles

| Strategy | Description | Advantages | Challenges |

| Chiral Catalyst-Controlled Dearomatization | A chiral catalyst, such as a copper hydride complex, is used to directly add a nucleophile to the pyridazine ring in an enantioselective manner. nih.gov | Direct functionalization of the heterocycle; avoids pre-activation steps; potential for high enantioselectivity. nih.gov | Catalyst sensitivity; limited substrate scope; development of new catalysts can be complex. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed. | Well-established methodology; predictable stereochemical outcomes. | Requires additional synthetic steps for attachment and removal of the auxiliary; can be atom-uneconomical. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | High enantioselectivity; mild reaction conditions. | Often limited to specific substrate types; can be costly; maximum theoretical yield for the desired enantiomer is 50%. |

| Chiral Pool Synthesis | The synthesis starts with an enantiomerically pure natural product (e.g., an amino acid or sugar) that already contains the desired stereocenter(s). nih.gov | Absolute stereochemistry is pre-defined; avoids the need for asymmetric induction or resolution. | Limited by the availability and structural variety of suitable chiral starting materials. |

Exploration of Novel Biological Targets for this compound Analogues

The pyridazine core is present in numerous bioactive molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. researchgate.netjst.go.jp Several approved drugs contain the pyridazine scaffold, highlighting its therapeutic relevance. nih.govresearchgate.net Analogues of this compound represent a rich source for the discovery of new therapeutic agents. Future research will focus on systematically exploring novel biological targets for these compounds.

This exploration can be guided by the known activities of pyridazine derivatives, which have shown inhibitory effects against various enzyme families and receptors. For example, different pyridazine-containing compounds have been identified as inhibitors of:

Kinases (e.g., Tyrosine kinases, VEGFR-2) jst.go.jpnih.gov

Dipeptidyl peptidase-IV (DPP-IV) mdpi.com

Histamine H3 receptors mdpi.com

Gamma-aminobutyric acid A (GABAA) receptors mdpi.com

Sphingosine-1-phosphate (S1P) receptors mdpi.com